molecular formula C14H10ClF3N4O B3035488 5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 321553-52-0

5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No. B3035488
CAS RN: 321553-52-0
M. Wt: 342.7 g/mol
InChI Key: JQGGLWBKTGUHOS-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole and oxadiazole, both of which are heterocyclic aromatic organic compounds. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs . Oxadiazoles are also known for their diverse biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and an oxadiazole ring. The pyrazole ring would have a trifluoromethyl group and a chlorine atom attached to it, while the oxadiazole ring would have a methylphenyl group attached to it .


Physical And Chemical Properties Analysis

Based on the structure, we can predict that the compound is likely to be a solid at room temperature with a high melting point . It’s likely to be soluble in organic solvents but not in water.

Scientific Research Applications

Fungicidal Activity

Research has identified compounds structurally related to 5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole demonstrating significant fungicidal activity. For instance, a study synthesized oxadiazoles with varying substituents, finding them effective against rice sheath blight, a major disease affecting rice crops in China (Chen, Li, & Han, 2000).

Antibacterial Properties

Another study explored oxadiazoles with different phenyl substitutions for their antibacterial potential. The research discovered that certain compounds showed significant antibacterial activity, with one particular derivative demonstrating notable efficacy against common bacterial strains such as Bacillus subtilis and Staphylococcus aureus (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Insecticidal Effects

Compounds structurally related to 5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole have been investigated for their insecticidal properties. A study synthesized a range of anthranilic diamides analogs containing oxadiazole rings, which displayed potent insecticidal activities against pests like the diamondback moth (Qi et al., 2014).

Anticancer Potential

Research has also explored the potential of oxadiazole derivatives in anticancer applications. A study synthesized novel oxadiazoles and trifluoromethylpyridines, assessing their anti-cancer activity in vitro. One of the compounds showed promising efficacy against a panel of cell lines, highlighting the potential of these compounds in cancer therapy (Maftei et al., 2016).

Antimycobacterial Activity

Another area of application is the development of antimycobacterial agents. Compounds similar to 5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole were synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis, with some derivatives showing activity against both INH-susceptible and resistant strains (Almeida da Silva et al., 2008).

properties

IUPAC Name

5-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N4O/c1-7-3-5-8(6-4-7)12-19-13(23-21-12)9-10(14(16,17)18)20-22(2)11(9)15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGGLWBKTGUHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3C(F)(F)F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
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5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
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5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
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5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 5
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5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 6
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5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

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